2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine
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Overview
Description
2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine is a heterocyclic compound that belongs to the class of imidazo[2,1-a]phthalazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[2,1-a]phthalazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-a]phthalazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an enzyme inhibitor and has been used in studies related to enzyme kinetics and mechanisms.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. It has been evaluated for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-a]quinoxalines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b][1,3]thiazoles: These compounds also have a fused imidazo ring system and are known for their anticancer and antimicrobial properties.
Uniqueness
2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for scientific research and industrial applications .
Properties
CAS No. |
13210-50-9 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydroimidazo[2,1-a]phthalazine |
InChI |
InChI=1S/C12H13N3/c1-2-10-8-15-12(14-10)11-6-4-3-5-9(11)7-13-15/h3-7,10H,2,8H2,1H3 |
InChI Key |
GWFXCLAPFDMMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2C(=N1)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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